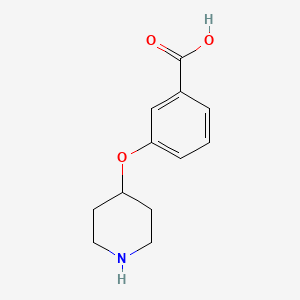

3-(4-Piperidinyloxy)-benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Piperidine (B6355638) Scaffolds

3-(4-Piperidinyloxy)-benzoic acid is a bifunctional organic molecule that incorporates two critical pharmacophores: a benzoic acid moiety and a piperidine ring. Benzoic acid and its derivatives are a well-established class of compounds with a long history in medicinal chemistry, known for a wide range of biological activities including antimicrobial and anti-inflammatory properties. bldpharm.comlifechemicals.comnih.gov The carboxylic acid group can act as a key interaction point with biological targets and can be readily modified to form esters, amides, and other functional groups, making it a valuable handle in drug design. nih.gov

The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids. mdpi.comnih.govnih.gov Its three-dimensional structure allows for the precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity for biological targets. The incorporation of a piperidine ring can also modulate physicochemical properties such as lipophilicity and basicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). mdpi.comnih.gov The combination of these two scaffolds in this compound results in a molecule with a rich chemical space to explore for the development of novel bioactive compounds.

Significance as a Versatile Synthetic Intermediate and Chemical Probe

The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of two reactive sites—the carboxylic acid group on the benzene (B151609) ring and the secondary amine of the piperidine ring—allows for a variety of chemical modifications. This dual reactivity enables chemists to use it as a scaffold to build more complex molecules with desired biological activities. For instance, the carboxylic acid can be coupled with various amines to form a diverse library of amides, while the piperidine nitrogen can be functionalized through reactions such as alkylation or acylation.

A common synthetic route to derivatives of this compound involves the coupling of a protected 4-hydroxypiperidine (B117109) with a suitable benzoic acid precursor, followed by deprotection and subsequent functionalization. For example, the synthesis of related compounds like 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been achieved through methods such as the Mitsunobu reaction or a standard displacement reaction.

While direct evidence of its use as a chemical probe is not extensively documented in publicly available literature, its structure suggests potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The ability to functionalize both the benzoic acid and piperidine moieties allows for the attachment of reporter groups, such as fluorescent tags or biotin (B1667282), which could enable the tracking and identification of its biological targets.

Overview of Current Research Trajectories for the Compound Class

Research involving compounds containing the piperidinyloxy-benzoic acid core is actively being pursued in the field of medicinal chemistry. The exploration of derivatives of this scaffold is aimed at discovering novel therapeutic agents for a range of diseases. For example, related structures have been investigated for their potential as inhibitors of various enzymes and receptors. The ability to readily synthesize a diverse library of derivatives from this core structure makes it an attractive starting point for high-throughput screening and structure-activity relationship (SAR) studies.

Current research often focuses on modifying the substituents on both the benzene and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold allows for systematic exploration of the chemical space around it, a key strategy in modern drug discovery. The continued interest in benzoic acid derivatives and piperidine-containing molecules ensures that this compound and its analogues will remain an important area of chemical research for the foreseeable future. nih.gov

Chemical Data

Below are interactive tables detailing the chemical properties of this compound and its hydrochloride salt.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 3-(piperidin-4-yloxy)benzoic acid |

| Canonical SMILES | C1CNCCC1OC2=CC=CC(=C2)C(=O)O |

Table 2: Chemical Properties of this compound hydrochloride

| Property | Value |

| Molecular Formula | C12H16ClNO3 |

| Molecular Weight | 257.71 g/mol |

| IUPAC Name | 3-(piperidin-4-yloxy)benzoic acid;hydrochloride |

| Canonical SMILES | C1CNCCC1OC2=CC=CC(=C2)C(=O)O.Cl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCCNHLBHGBVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Piperidinyloxy Benzoic Acid and Its Analogs

Classical and Modern Approaches for C-O Ether Bond Formation

The construction of the aryl ether linkage between the benzoic acid moiety and the piperidine (B6355638) ring is a pivotal step in the synthesis of 3-(4-Piperidinyloxy)-benzoic acid. Both classical and modern synthetic protocols are employed to achieve this transformation efficiently.

Modified Williamson Ether Synthesis Protocols

The Williamson ether synthesis, a long-standing and reliable method, is frequently adapted for the preparation of this compound. This approach typically involves the reaction of a phenoxide with an alkyl halide. In the context of this specific synthesis, a common precursor is 3-hydroxybenzoic acid. The synthesis generally proceeds by first converting 3-hydroxybenzoic acid to its corresponding ester, such as methyl or ethyl 3-hydroxybenzoate. This esterification step serves to protect the carboxylic acid functionality. The hydroxyl group of the benzoate (B1203000) is then deprotonated with a suitable base to form a phenoxide. This phenoxide subsequently reacts with a piperidine derivative bearing a leaving group at the 4-position, such as N-Boc-4-piperidinol tosylate, to form the ether linkage. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

A representative synthetic scheme is the reaction of methyl 3-hydroxybenzoate with a protected 4-hydroxypiperidine (B117109) under basic conditions. The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Methyl 3-hydroxybenzoate | N-Boc-4-iodopiperidine | K2CO3 | DMF | Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate |

| Ethyl 3-hydroxybenzoate | 1-(tert-butoxycarbonyl)-4-piperidinemethanol tosylate | NaH | THF | Ethyl 3-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)benzoate |

Mitsunobu Reaction Conditions and Variations

The Mitsunobu reaction offers a mild and efficient alternative for forming the C-O ether bond, particularly when direct Williamson synthesis conditions are not suitable. This reaction involves the use of a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the synthesis of this compound analogs, the Mitsunobu reaction can be employed by reacting a 3-hydroxybenzoic acid ester with a protected 4-hydroxypiperidine. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide. One of the key advantages of the Mitsunobu reaction is its ability to proceed under neutral conditions and at room temperature, which enhances its compatibility with sensitive functional groups.

Variations of the Mitsunobu reaction, such as using polymer-supported reagents, have been developed to simplify product purification. These modifications facilitate the removal of the phosphine oxide and hydrazide byproducts.

| Phenol Component | Alcohol Component | Reagents | Solvent | Key Feature |

| Methyl 3-hydroxybenzoate | N-Boc-4-hydroxypiperidine | PPh3, DEAD | THF | Mild reaction conditions |

| Ethyl 3-hydroxybenzoate | N-Cbz-4-hydroxypiperidine | PPh3, DIAD | Dichloromethane | Inversion of stereochemistry at the alcohol center |

Nucleophilic Displacement Reactions for Aryl Ether Linkages

Nucleophilic aromatic substitution (SNAr) reactions can also be utilized for the synthesis of aryl ether linkages, although this is less common for electron-rich systems like benzoic acid derivatives unless an activating group is present. However, in certain cases, a nucleophilic displacement approach can be effective. This would typically involve a 3-halobenzoic acid derivative, where the halogen is activated towards displacement, reacting with a protected 4-hydroxypiperidine in the presence of a strong base.

For instance, a 3-fluorobenzoic acid derivative, activated by a nitro group in the ortho or para position, could undergo nucleophilic displacement with the alkoxide of N-Boc-4-hydroxypiperidine. The reaction is often carried out at elevated temperatures in a polar aprotic solvent.

Strategic Functional Group Transformations and Protecting Group Chemistry

The synthesis of this compound and its analogs necessitates careful management of functional groups through protection and deprotection strategies, as well as strategic transformations.

Carboxylic Acid Precursor Functionalization

The carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) during the C-O bond formation step to prevent its interference with the reaction. This esterification is usually one of the initial steps in the synthetic sequence. Following the successful formation of the ether linkage, the ester is hydrolyzed back to the carboxylic acid. This hydrolysis is commonly achieved under basic conditions, for example, using sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran.

| Protection Step | Deprotection Condition | Purpose |

| Esterification (e.g., with MeOH, H+) | Saponification (e.g., LiOH, H2O/THF) | Prevents the acidic proton from interfering with base-mediated reactions |

| Benzyl Ester Formation | Hydrogenolysis (H2, Pd/C) | Allows for mild, neutral deprotection conditions |

Piperidine Ring Functionalization and Derivatization during Synthesis

The secondary amine of the piperidine ring is typically protected to prevent its reaction as a nucleophile, which would compete with the desired O-alkylation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).

Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, can also be employed. The choice of protecting group can be strategic, depending on the other functional groups present in the molecule and the planned subsequent reaction steps.

Furthermore, the piperidine ring itself can be a site for further functionalization. Derivatives can be prepared by using substituted 4-hydroxypiperidines in the initial coupling step or by modifying the piperidine ring after the core structure has been assembled.

| Protecting Group | Introduction Reagent | Deprotection Condition | Key Advantage |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Acidic (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) | Orthogonal to acid-labile and base-labile groups |

Advanced Synthetic Techniques and Catalysis

The synthesis of benzoic acid derivatives, including this compound, often involves sophisticated catalytic methods to achieve high yields and selectivity. One such prominent technique is TEMPO-mediated oxidation.

TEMPO, or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, and its derivatives are highly effective catalysts for the oxidation of primary alcohols to carboxylic acids. windows.netmdpi.com This method is particularly valuable in multi-step syntheses where mild reaction conditions are necessary to preserve other functional groups within the molecule. The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion, which then oxidizes the alcohol. windows.netmdpi.com

In the context of synthesizing complex benzoic acids, a precursor alcohol can be efficiently converted to the corresponding carboxylic acid using a TEMPO/co-oxidant system. windows.net For instance, a primary alcohol on a precursor molecule can be oxidized to a carboxylic acid. Common co-oxidants used in conjunction with TEMPO include sodium hypochlorite (B82951) (bleach) and bis(acetoxy)iodobenzene (BAIB). windows.net The choice of co-oxidant can be critical to avoid unwanted side reactions, such as chlorination. windows.net

Recent advancements have focused on developing more environmentally friendly and efficient TEMPO-based oxidation systems. For example, using chlorine dioxide (ClO2) as the primary oxidant for TEMPO has been explored, which can operate at a near-neutral pH. mdpi.com The reaction mechanism involves the formation of a charge-transfer complex between TEMPO and ClO2, leading to the oxidation of TEMPO. mdpi.com

While highly effective for many substrates, TEMPO-catalyzed oxidations can sometimes be challenging for highly hydrophilic molecules or may require careful optimization to prevent side reactions. windows.net In some cases, heterogeneous oxidation conditions using reagents like 2-iodoxybenzoic acid (IBX) have proven successful where homogeneous methods like TEMPO-catalyzed reactions delivered poor yields or racemized products. acs.orgacs.org

Chemical Modifications and Derivatization Strategies of the 3 4 Piperidinyloxy Benzoic Acid Scaffold

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of 3-(4-Piperidinyloxy)-benzoic acid is a key site for derivatization, enabling the formation of esters, amides, and other functional groups. These modifications can significantly impact the compound's polarity, solubility, and biological activity.

Esterification Reactions for Analytical and Synthetic Applications

Esterification of the carboxylic acid is a common strategy to enhance the lipophilicity of the molecule and to serve as a protecting group during synthesis. Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst like sulfuric acid, are applicable. tcu.edutcu.edu The reaction equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu

For instance, the reaction of this compound with methanol (B129727) and sulfuric acid yields methyl 3-(4-Piperidinyloxy)-benzoate. tcu.edu Similarly, ethyl esters can be prepared, and their hydrochloride salts are also documented. chembk.com These ester derivatives are valuable intermediates for further synthetic transformations.

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Methanol, Sulfuric Acid | Methyl 3-(4-Piperidinyloxy)-benzoate | tcu.edu |

| This compound | Ethanol, HCl | Ethyl 4-(4-piperidinyloxy)benzoate hydrochloride | chembk.com |

Amidation and Peptide Coupling Strategies

The carboxylic acid can be converted to an amide through various coupling methods. These strategies are crucial for creating compounds with improved biological profiles, as the amide bond can mimic a peptide linkage and interact with biological targets. Amidation can be achieved by activating the carboxylic acid, for example, with coupling reagents commonly used in peptide synthesis, followed by reaction with a primary or secondary amine. nih.gov

The use of N-(fluorenylmethyloxycarbonyl) or Fmoc as a protecting group for amino acids is a widely adopted strategy in solid-phase peptide synthesis (SPPS). nih.govpeptide.com This allows for the sequential addition of amino acids to the this compound scaffold.

Formation of Acyl Halides and Anhydrides

The carboxylic acid can be converted to more reactive intermediates like acyl halides and anhydrides. Acyl chlorides, for example, can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These acyl halides are highly reactive and can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and even other carboxylic acids to form esters, amides, and anhydrides, respectively. libretexts.orgtheunconditionalguru.in

Acid anhydrides can also be formed from the corresponding carboxylic acid. tcichemicals.com These anhydrides serve as activated carboxylic acid derivatives for various coupling reactions.

Structural Diversification of the Piperidine (B6355638) Ring

The piperidine ring offers another avenue for structural modification, primarily at the nitrogen atom and through stereochemical alterations of the ring itself.

N-Substitution and N-Alkylation Chemistry

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized. N-alkylation is a common modification, which can be achieved by reacting the piperidine with an alkyl halide. researchgate.net The reaction conditions can be controlled to favor mono-alkylation. researchgate.net For example, using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) facilitates the reaction. researchgate.net

| Alkylating Agent | Base/Solvent | Reference |

|---|---|---|

| Alkyl bromide or iodide | Anhydrous acetonitrile | researchgate.net |

| Alkylating agent | K₂CO₃ / Dry DMF | researchgate.net |

| Alkylating agent | NaH / Dry DMF | researchgate.net |

Stereochemical Modifications of the Piperidine Core

The stereochemistry of the piperidine ring can be crucial for biological activity. Various synthetic strategies have been developed to introduce substituents with specific stereochemical orientations. These methods include asymmetric synthesis and diastereoselective reactions. mdpi.com For example, the synthesis of substituted piperidines can be achieved through cyclization reactions, where the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. mdpi.comyoutube.com

The introduction of chiral centers on the piperidine ring can lead to enantiomers or diastereomers with distinct biological profiles. For instance, the synthesis of polysubstituted alkylidene piperidines from 1,6-enynes via intramolecular radical cyclization has been reported. mdpi.com

Substituent Effects on the Benzoic Acid Aromatic Ring

Introduction of Halogen, Alkyl, and Alkoxy Substituents

The introduction of halogen, alkyl, and alkoxy groups to the benzoic acid portion of the this compound scaffold is a common strategy to fine-tune its properties.

Halogen Substituents: Halogens are electron-withdrawing groups that can significantly impact the electronic environment of the aromatic ring. libretexts.org Their introduction can increase the acidity of the benzoic acid and alter the molecule's lipophilicity and metabolic stability. For example, the presence of a bromine atom, as seen in 3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester, introduces a lipophilic and electron-withdrawing character to the molecule. Halogens are deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive towards electrophiles. libretexts.orglibretexts.org However, they are ortho-, para-directing, which guides the position of subsequent substitutions. libretexts.org

Alkyl Substituents: Alkyl groups are electron-donating and can increase the electron density of the aromatic ring, making it more reactive towards electrophilic substitution. fiveable.me They are also ortho-, para-directing. The size and branching of the alkyl group can introduce steric hindrance, which can influence the molecule's conformation and interaction with binding sites.

Alkoxy Substituents: Alkoxy groups, such as methoxy (B1213986) (-OCH3), are strong electron-donating groups through resonance and are activating and ortho-, para-directing. fiveable.memsu.edu They can increase the electron density on the aromatic ring, influencing its reactivity. msu.edu The introduction of an alkoxy group can also impact solubility and hydrogen bonding capabilities. For instance, compounds like 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid and 3,4-dimethoxy-benzoic acid methyl ester illustrate the incorporation of such groups. nih.govnist.gov

The following table summarizes the effects of these substituents on the aromatic ring:

| Substituent Type | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Impact on Reactivity (Electrophilic Aromatic Substitution) |

| Halogen | Electron-withdrawing (Inductive) | Ortho, Para | Deactivating |

| Alkyl | Electron-donating (Inductive) | Ortho, Para | Activating |

| Alkoxy | Electron-donating (Resonance) | Ortho, Para | Activating |

Investigation of Positional Isomerism and its Chemical Impact

The position of the piperidinyloxy group on the benzoic acid ring significantly affects the molecule's chemical and physical properties. While the primary focus is on the 3-(4-piperidinyloxy) isomer, considering its positional isomers, such as 2-(4-piperidinyloxy)- and 4-(4-piperidinyloxy)-benzoic acid, is crucial for understanding structure-activity relationships.

Furthermore, the orientation of the piperidinyloxy group relative to the carboxylic acid can impact the molecule's ability to form intramolecular hydrogen bonds, which can influence its conformation and reactivity. In electrophilic aromatic substitution reactions, the existing piperidinyloxy group, being an ortho-, para-director, will guide incoming electrophiles to specific positions on the ring. The initial placement of this group, therefore, predetermines the possible substitution patterns for further derivatization.

Advanced Derivatization for Specialized Research Applications

Beyond simple substituent modifications, the this compound scaffold can be derivatized with specialized moieties to enable advanced research applications, such as tracking the molecule within biological systems or elucidating reaction mechanisms.

Incorporating Fluorescent and Chromatographic Tags

To visualize and quantify the distribution of compounds based on the this compound scaffold in biological or chemical systems, fluorescent or chromatographic tags can be incorporated.

Fluorescent Tags: A fluorescent probe can be attached to the scaffold, typically by forming an amide bond with the carboxylic acid or by modifying the piperidine nitrogen. This allows for the use of fluorescence microscopy or spectroscopy to monitor the compound's localization and concentration. The choice of fluorophore depends on the desired excitation and emission wavelengths and the chemical environment.

Chromatographic Tags: For analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the scaffold can be derivatized to enhance its detection. sigmaaldrich.com For instance, esterification of the carboxylic acid can improve its volatility for GC analysis. For HPLC with UV detection, the inherent aromaticity of the benzoic acid ring provides a chromophore, but derivatization can be used to shift the absorption wavelength or increase the molar absorptivity for improved sensitivity. sigmaaldrich.com The separation of benzoic acid derivatives can be achieved on various stationary phases, including silica (B1680970) gel, reversed-phase (RP-18), and polyamide plates in thin-layer chromatography (TLC). researchgate.net

The following table provides examples of derivatization for chromatographic analysis:

| Analytical Technique | Derivatization Strategy | Purpose |

| Gas Chromatography (GC) | Esterification of the carboxylic acid (e.g., methyl ester) | Increase volatility |

| High-Performance Liquid Chromatography (HPLC) | Amide formation with a UV-active or fluorescent amine | Enhance UV or fluorescence detection |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule and elucidating reaction mechanisms. This involves replacing one or more atoms in the this compound scaffold with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For example, deuterium labeling of the piperidine ring or the benzoic acid ring can be used in mass spectrometry-based studies to distinguish the parent compound from its metabolites. The increased mass of the labeled compound allows for its clear identification in complex biological matrices. Similarly, ¹³C or ¹⁵N labeling can be employed in NMR spectroscopy to probe the chemical environment of specific atoms within the molecule, providing insights into its interactions with biological targets or its transformation during a chemical reaction. The development of deuterium-enriched derivatizing agents, such as isotopically labeled 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) esters, provides a method for differential labeling and internal standardization in mass spectrometry analysis. nih.gov

Computational and Theoretical Studies of 3 4 Piperidinyloxy Benzoic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful in predicting the geometric and electronic properties of molecules. epstem.netepstem.net These methods allow for a detailed analysis of the electron distribution, which is fundamental to understanding a molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications to Acidity and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study benzoic acid and its derivatives. nih.govresearchgate.net DFT calculations can provide valuable information about the acidity of the carboxylic acid group in 3-(4-Piperidinyloxy)-benzoic acid by determining the stability of the corresponding carboxylate anion. The calculated pKa value, which is a measure of acidity, is influenced by the electronic effects of the piperidinyloxy substituent.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be derived from DFT calculations. epstem.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests higher reactivity.

Table 1: Calculated Quantum Chemical Properties of a Benzoic Acid Derivative

| Parameter | Value |

|---|---|

| Total Energy | Varies based on conformation |

| HOMO Energy | Typically negative, indicating bound electrons |

| LUMO Energy | Typically less negative or positive, indicating unbound states |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies |

| Dipole Moment | Dependent on molecular geometry |

Note: Specific values require dedicated DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to represent different potential values.

For this compound, the MEP map would likely show a region of negative potential (typically colored red or yellow) around the carboxylic acid group's oxygen atoms, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and the N-H group of the piperidine (B6355638) ring would exhibit a positive potential (blue), highlighting them as potential sites for nucleophilic attack and as hydrogen bond donors. researchgate.netrsc.org The MEP surface provides a visual representation of the molecule's reactive sites and its potential for intermolecular interactions. researchgate.net

Conformational Analysis and Intramolecular Interactions

The flexibility of the piperidinyloxy linkage in this compound allows for multiple conformations. Computational conformational analysis can identify the most stable (lowest energy) conformations of the molecule in the gas phase or in solution. nih.gov Understanding the preferred conformations is crucial as the three-dimensional structure of a molecule dictates its biological activity.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the interactions between a small molecule (ligand) and its biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding poses for further investigation. For this compound and its analogs, docking studies can identify potential biological targets and predict how these molecules might interact with the amino acid residues in the binding site.

The docking process generates a score that estimates the binding affinity, often expressed as the free energy of binding (ΔG) or an inhibition constant (Ki). nih.gov These scores, along with a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions), provide insights into the determinants of binding. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Analog

| Parameter | Value |

|---|---|

| Binding Affinity (dG) | Typically in kcal/mol |

| Dissociation Constant (Kd) | Molar concentration |

| Inhibition Constant (Ki) | Molar concentration |

| Key Interacting Residues | e.g., Arg23, Lys14, Tyr18 |

Note: These values are target-specific and would require specific docking studies for this compound. nih.gov

Conformational Dynamics in Biological Environments

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing a detailed picture of the conformational changes that occur when a ligand binds to its target. unimi.it

For this compound, MD simulations can reveal how the molecule adapts its conformation within the binding pocket of a protein and how its presence affects the protein's flexibility and dynamics. These simulations can also be used to calculate the binding free energy with greater accuracy by considering the entropic contributions and the influence of the solvent. The insights gained from MD simulations are crucial for understanding the stability of the ligand-protein complex and the mechanism of binding.

Lack of Publicly Available Research on Computational and Theoretical Studies of this compound

Following a comprehensive and targeted search of scientific literature and databases, it has been determined that there is no publicly available research specifically detailing the computational and theoretical studies of the chemical compound this compound and its analogs within the scope of the requested topics.

Extensive queries aimed at uncovering data on in silico screening, virtual library design, scaffold geometry optimization, and Quantitative Structure-Activity Relationship (QSAR) modeling for the this compound scaffold did not yield any specific studies. The scientific research community has not published papers focusing on this particular molecule for the methodologies outlined.

Therefore, it is not possible to generate a scientifically accurate article on the following requested topics, as the foundational research data does not appear to exist in the public domain:

Quantitative Structure-Activity Relationship (QSAR) Modeling

While computational chemistry techniques such as virtual screening and QSAR are widely applied in drug discovery, their application to the this compound scaffold has not been documented in available scientific literature.

Emerging Research Directions and Future Perspectives in Chemical Biology

Development of Novel and Sustainable Synthetic Routes

The efficient and sustainable synthesis of 3-(4-Piperidinyloxy)-benzoic acid and its derivatives is crucial for enabling its broader investigation. While specific literature detailing the synthesis of the parent compound is not extensively available, established synthetic methodologies for analogous structures provide a clear and viable path forward. Research into related compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has illuminated potential synthetic strategies. nih.gov

A plausible and efficient route to this compound would likely commence with a commercially available starting material, such as a 3-hydroxy-benzoic acid ester. The key ether linkage could be forged through one of two primary, reliable methods:

Mitsunobu Reaction: This reaction would involve the coupling of the 3-hydroxy-benzoic acid ester with an appropriately protected 4-hydroxypiperidine (B117109) derivative in the presence of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This method is known for its mild conditions and broad substrate scope. nih.gov

Williamson Ether Synthesis: A more classical approach would involve a nucleophilic substitution reaction. The 3-hydroxy-benzoic acid ester would first be deprotonated with a suitable base to form a phenoxide. This phenoxide would then react with a piperidine (B6355638) derivative bearing a good leaving group at the 4-position, such as a tosylate or a halide, to form the desired ether bond. Subsequent deprotection of the piperidine nitrogen and hydrolysis of the ester would yield the final product.

Table 1: Potential Synthetic Strategies for this compound

| Reaction Type | Key Reagents | Description | Potential Advantages |

| Mitsunobu Reaction | 3-hydroxy-benzoic acid ester, N-protected 4-hydroxypiperidine, PPh3, DEAD | Coupling of an alcohol and a pronucleophile. | Mild reaction conditions, high functional group tolerance. |

| Williamson Ether Synthesis | 3-hydroxy-benzoic acid ester, base (e.g., NaH, K2CO3), N-protected 4-halopiperidine | Nucleophilic substitution of a halide by an alkoxide. | Use of readily available and inexpensive reagents. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The biological targets and mechanistic pathways of this compound are still under active investigation. However, research on closely related analogs provides significant clues and directs future exploratory efforts. Specifically, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share the core 3-(piperidin-4-yl)oxy scaffold, were identified as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov

The presynaptic choline transporter is a critical component of cholinergic neurotransmission, responsible for the high-affinity uptake of choline into neurons, which is the rate-limiting step in acetylcholine (B1216132) synthesis. Inhibition of CHT can therefore have profound effects on cholinergic signaling, which is implicated in a wide range of physiological processes and pathological conditions, including neurodegenerative diseases and cognitive disorders.

The discovery of CHT inhibition by derivatives suggests that this compound itself may target this transporter. Further research is warranted to confirm this hypothesis and to elucidate the precise mechanism of interaction. This would involve detailed structure-activity relationship (SAR) studies to understand how modifications to the benzoic acid, the piperidine ring, and the ether linkage affect binding affinity and inhibitory potency.

Expansion of Scaffold Utility in Advanced Chemical Biology Probes

While the this compound scaffold shows promise as a biologically active molecule, its utility can be significantly expanded through its development into advanced chemical biology probes. Currently, there is a lack of published research detailing the use of this specific compound as a chemical probe.

Future research could focus on modifying the core structure to incorporate functionalities that enable its use in various experimental settings. For instance, the installation of a fluorescent dye would allow for the visualization of the molecule's distribution in cells and tissues, providing insights into its cellular uptake and localization. The addition of a photo-crosslinking group could be used to covalently label its biological targets, facilitating their identification and characterization. Furthermore, the attachment of a biotin (B1667282) tag would enable affinity purification of the target protein-ligand complex, allowing for downstream proteomic analysis.

Integration with High-Throughput Screening and Automation for Rapid Discovery

The initial discovery of the biological activity of the 3-(piperidin-4-yl)oxy scaffold was facilitated by high-throughput screening (HTS). Specifically, the lead compounds for the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) series were identified from the Molecular Libraries Small Molecule Repository (MLSMR), a large and diverse collection of chemical compounds. nih.gov This highlights the power of HTS in identifying novel bioactive scaffolds.

The integration of automated HTS with the this compound scaffold can accelerate the discovery of new biological activities and more potent derivatives. By screening large libraries of compounds based on this core structure against a wide array of biological assays, researchers can rapidly identify "hits" for various targets. Automated synthesis platforms can then be employed to quickly generate analogs of these hits, enabling rapid exploration of the structure-activity relationship and optimization of the lead compounds.

Application in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of new therapeutics. lgcstandards.comresearchgate.net This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment-target complexes is then used to grow or link the fragments into more potent, drug-like molecules.

The this compound scaffold possesses characteristics that make it and its constituent parts amenable to FBDD. The benzoylpiperidine motif, a related structure, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules. nih.gov The individual components of this compound, such as the benzoic acid and piperidine rings, represent common fragments in many drug discovery libraries.

Although specific applications of this compound in FBDD campaigns have not yet been reported in the literature, its structural motifs suggest potential utility. Fragments containing the piperidinyloxy or benzoic acid moieties could be screened against various targets. Hits identified from such screens could then be elaborated or merged to reconstruct or design novel ligands based on the this compound framework.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Piperidinyloxy)-benzoic acid, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves coupling a piperidine derivative (e.g., 4-hydroxypiperidine) with a benzoic acid precursor via nucleophilic substitution or Mitsunobu reactions. Key steps include:

- Reagent Selection: Use coupling agents like EDCI/HOBt for amide bond formation or Mitsunobu conditions (DIAD, PPh3) for ether linkages .

- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product .

- Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95% by area normalization) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm the piperidinyloxy linkage (δ ~3.5–4.5 ppm for ether protons) and benzoic acid moiety (δ ~12 ppm for -COOH) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., C12H15NO3; exact mass 221.1052) .

- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity and stability .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Storage Recommendations: Store at −20°C in airtight, light-protected containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF3) on the benzoic acid ring to enhance receptor binding affinity. Compare analogs via competitive binding assays .

- Piperidine Modifications: Replace the piperidine ring with morpholine or azetidine and evaluate pharmacokinetic properties (e.g., logP, solubility) using shake-flask methods .

- Computational Modeling: Perform docking simulations (AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors .

Q. How should researchers address contradictory data in pharmacological studies (e.g., conflicting IC50 values across assays)?

Methodological Answer:

- Assay Validation: Replicate experiments in multiple cell lines (e.g., HEK293 vs. CHO) and confirm target specificity using knockout models or siRNA silencing .

- Buffer Conditions: Standardize assay buffers (e.g., ionic strength, co-solvents like DMSO ≤0.1%) to minimize artifactorial variability .

- Structural Confirmation: Re-characterize the compound batch-to-batch via X-ray crystallography to rule out polymorphic effects .

Q. What computational strategies are effective for predicting the compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model binding kinetics and identify key residues in protein targets .

- Pharmacophore Mapping: Generate 3D pharmacophore models (e.g., using Schrödinger) to screen virtual libraries for analogs with improved selectivity .

- QSAR Modeling: Develop quantitative structure-activity relationship models with descriptors like polar surface area and H-bond donors .

Q. What experimental approaches are recommended for identifying metabolic pathways of this compound in vivo?

Methodological Answer:

- In Vitro Metabolism: Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-HRMS .

- Isotopic Labeling: Synthesize <sup>13</sup>C-labeled analogs to trace metabolic fate in animal models .

- Enzyme Inhibition Studies: Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.